molecular formula C13H13NO2 B2690625 methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate CAS No. 1000682-37-0

methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2690625
CAS No.: 1000682-37-0
M. Wt: 215.252
InChI Key: BFIYBWFEHJFJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound features a methyl ester group at the 2-position and a 3-methylphenyl group at the 5-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the pyrrole ring through a cyclization process. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ions (NO2+) can be employed under acidic conditions.

Major Products

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrole-2-methanol or pyrrole-2-carbaldehyde.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenyl-1H-pyrrole-2-carboxylate: Lacks the methyl group on the phenyl ring.

    Ethyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate: Has an ethyl ester group instead of a methyl ester.

    Methyl 5-(4-methylphenyl)-1H-pyrrole-2-carboxylate: The methyl group is at the 4-position of the phenyl ring.

Uniqueness

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Biological Activity

Methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13N1O2
  • Molecular Weight : Approximately 201.22 g/mol
  • Structure : The compound features a pyrrole ring substituted with a methyl group and a carboxylate moiety, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions may involve:

  • Hydrogen Bonding : Facilitates binding to active sites on target proteins.
  • Hydrophobic Interactions : Enhances affinity towards lipid membranes and hydrophobic pockets in proteins.
  • π-π Stacking : Stabilizes interactions with aromatic residues in target proteins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Cytochrome P450 Inhibition : It has been identified as an inhibitor for certain cytochrome P450 enzymes, which play critical roles in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
  • Antimicrobial Activity : Some studies have explored its potential as an antimicrobial agent, showing effectiveness against various bacterial strains .

1. In Vitro Studies

In vitro studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance:

  • Cytochrome P450 Enzymes : The compound was shown to inhibit CYP3A4 activity, which is crucial for the metabolism of many drugs, suggesting it could affect drug interactions in clinical settings.

2. Antimicrobial Efficacy

A study focused on the antimicrobial properties of related pyrrole derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound were limited, the structural similarities suggest potential efficacy .

3. Anti-inflammatory Effects

Research has pointed to the anti-inflammatory potential of pyrrole derivatives. This compound's ability to modulate inflammatory cytokines could make it a candidate for further exploration in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory pathways
Cytochrome P450 InhibitionInhibition of CYP3A4 enzyme activity
AntimicrobialPotential effectiveness against bacterial strains

Properties

IUPAC Name

methyl 5-(3-methylphenyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)11-6-7-12(14-11)13(15)16-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIYBWFEHJFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.